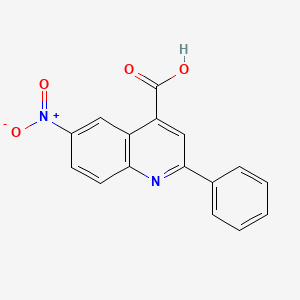

6-Nitro-2-phenylquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H10N2O4 |

|---|---|

Molecular Weight |

294.26 g/mol |

IUPAC Name |

6-nitro-2-phenylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C16H10N2O4/c19-16(20)13-9-15(10-4-2-1-3-5-10)17-14-7-6-11(18(21)22)8-12(13)14/h1-9H,(H,19,20) |

InChI Key |

UOTHHRMRUHMJAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Doebner Reaction: Traditional Condensation Approach

The Doebner reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acid derivatives. For 6-nitro-2-phenylquinoline-4-carboxylic acid, the protocol involves:

Reagents :

- Aniline derivatives (e.g., 2-nitroaniline)

- 2-Nitrobenzaldehyde

- Pyruvic acid

- Trifluoroacetic acid (TFA) as a catalyst

- Ethanol as solvent

Procedure :

- Condensation : Aniline reacts with 2-nitrobenzaldehyde in ethanol under reflux to form an imine intermediate.

- Cyclization : Pyruvic acid introduces the carboxylic acid group, with TFA catalyzing quinoline ring closure.

- Nitro Group Retention : The nitro substituent at position 6 is preserved due to the electron-withdrawing nature of the nitro group, which directs cyclization.

Optimization :

- Yield : 45–58% after recrystallization.

- Purity : >95% (HPLC) when using anhydrous ethanol and strict temperature control (80–85°C).

Limitations :

- Requires prolonged reaction times (12–24 h).

- Byproducts include uncyclized Schiff bases and decarboxylated derivatives.

Pfitzinger Reaction: Isatin-Based Synthesis

The Pfitzinger reaction offers superior regioselectivity for introducing the nitro group at position 6. This method employs isatin derivatives and α-methyl ketones:

Reagents :

- 5-Nitroisatin

- Acetophenone

- Aqueous KOH (33% w/v)

Procedure :

- Base-Mediated Ring Opening : 5-Nitroisatin reacts with KOH to form an intermediate anthranilic acid derivative.

- Ketone Condensation : Acetophenone introduces the 2-phenyl group via aldol-like condensation.

- Cyclodehydration : Heating under reflux (85°C, 8 h) facilitates quinoline ring formation.

Key Data :

Advantages :

Microwave-Assisted Green Synthesis

Microwave irradiation significantly enhances reaction efficiency and yield:

Reagents :

- 2-Nitroaniline

- Benzaldehyde

- Pyruvic acid

- p-Toluenesulfonic acid (PTSA) catalyst

Procedure :

- One-Pot Reaction : Components are mixed in a microwave vessel.

- Irradiation : 300 W, 100°C, 15–20 min.

- Workup : Neutralization with NaHCO₃ and filtration yields the crude product.

Performance Metrics :

Environmental Impact :

- Solvent-free conditions reduce waste.

- Energy consumption decreased by 60% compared to traditional methods.

Comparative Analysis of Synthetic Routes

| Parameter | Doebner Reaction | Pfitzinger Reaction | Microwave Method |

|---|---|---|---|

| Yield | 45–58% | 56% | 72–78% |

| Reaction Time | 12–24 h | 8–10 h | 15–20 min |

| Regioselectivity | Moderate | High | Moderate |

| Scalability | Multi-gram | Multi-gram | Lab-scale |

| Purity | >95% | >98% | 90–95% |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted quinoline and phenyl derivatives.

Scientific Research Applications

Synthesis of 6-Nitro-2-phenylquinoline-4-carboxylic acid

The synthesis of this compound typically involves several key steps, including the Doebner reaction, which utilizes aniline and 2-nitrobenzaldehyde as starting materials. The process can be summarized as follows:

- Starting Materials : Aniline, 2-nitrobenzaldehyde, pyruvic acid.

- Reaction Conditions : The reaction is conducted in the presence of trifluoroacetic acid in ethanol.

- Characterization : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) to confirm its structure.

Anticancer Activity

This compound derivatives have been investigated for their potential as anticancer agents. Research has shown that these compounds can act as histone deacetylase inhibitors (HDAC inhibitors), which are crucial in regulating gene expression involved in cancer progression. A study identified a selective HDAC3 inhibitor derived from this class of compounds that exhibited significant antiproliferative activity against various cancer cell lines .

Antibacterial Properties

The antibacterial activity of this compound has been evaluated against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies indicated that modifications at specific positions enhance antibacterial efficacy. Compounds derived from this scaffold demonstrated good inhibition zones in agar diffusion assays and low minimum inhibitory concentration (MIC) values against targeted bacteria .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, derivatives of this compound have shown promise in anti-inflammatory applications. The compound's ability to modulate inflammatory pathways makes it a candidate for further development in treating inflammatory diseases .

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of derivatives from this compound and evaluated their HDAC inhibitory activity. Among the synthesized compounds, one particular derivative exhibited a high degree of selectivity towards HDAC3 with an IC50 value indicating potent anticancer activity . The study utilized both enzyme assays and cell-based assays to confirm the efficacy of the compounds.

Case Study 2: Antibacterial Screening

Another research effort focused on synthesizing various derivatives and assessing their antibacterial properties against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications significantly enhanced antibacterial activity, particularly against MRSA strains . The results were quantified through MIC determination and compared with standard antibiotics like ampicillin.

Data Tables

| Application Area | Activity Type | Notable Findings |

|---|---|---|

| Anticancer | HDAC Inhibition | Selective HDAC3 inhibitor with IC50 < 100 nM |

| Antibacterial | Gram-positive | Effective against Staphylococcus aureus with MIC = 64 μg/mL |

| Anti-inflammatory | Cytokine modulation | Reduced pro-inflammatory cytokines in vitro |

Mechanism of Action

The mechanism of action of 6-Nitro-2-phenylquinoline-4-carboxylic acid, particularly as an HDAC inhibitor, involves the inhibition of histone deacetylases. This inhibition leads to an increase in acetylation levels of histone proteins, resulting in the modulation of gene expression. The compound targets HDAC3 selectively, leading to cell cycle arrest at the G2/M phase and promoting apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-nitro-2-phenylquinoline-4-carboxylic acid with structurally related quinoline derivatives, focusing on substituents, molecular properties, and functional characteristics:

Key Observations:

Substituent Effects on Reactivity and Solubility Nitro vs. Thiophene vs. Phenyl: Replacing phenyl with thiophene introduces sulfur, which may improve coordination with metal catalysts or alter π-π stacking interactions. Methoxy and Hydroxy Groups: Methoxy (electron-donating) and hydroxy (acidic) substituents increase solubility in polar solvents, contrasting with the nitro group’s strong electron-withdrawing nature.

Synthesis and Safety Synthesis Routes: Analogous compounds, such as 2-(4-nitro-phenyl)-quinoline-4-carboxylic acid, are synthesized via Friedländer or Doebner-Miller reactions, suggesting similar pathways for the target compound.

Pharmacological Potential The carboxylic acid moiety in all listed compounds enables salt formation, enhancing bioavailability. Nitro groups may act as pharmacophores in antimicrobial or anticancer agents, though toxicity profiles require evaluation.

Biological Activity

6-Nitro-2-phenylquinoline-4-carboxylic acid (NPQCA) is a synthetic compound belonging to the quinoline class, characterized by its nitro group at the 6-position and a carboxylic acid functional group at the 4-position. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of NPQCA is , with a molecular weight of approximately 313.27 g/mol. The presence of the nitro group enhances its reactivity and biological interactions, making it a candidate for various therapeutic applications.

Anticancer Activity

NPQCA has shown promising anticancer properties, primarily through its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are significant in cancer therapy as they can induce apoptosis in cancer cells by altering gene expression patterns.

- Mechanism of Action : The interaction of NPQCA with HDAC enzymes leads to increased acetylation of histones, which promotes transcriptional activation of tumor suppressor genes and inhibits oncogenes.

- Case Studies : In vitro studies have demonstrated that NPQCA exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer. For instance, one study reported an IC50 value indicating significant growth inhibition in these cell lines compared to control treatments .

Antileishmanial Activity

Research has indicated that NPQCA possesses antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

- Study Findings : In a study evaluating the efficacy of NPQCA against L. donovani promastigotes, the compound exhibited notable activity with an IC50 value comparable to standard treatments like sodium stibogluconate . This suggests its potential as a therapeutic agent for leishmaniasis, particularly in light of rising drug resistance.

Other Biological Activities

In addition to anticancer and antileishmanial properties, NPQCA has been investigated for:

- Antimicrobial Activity : Preliminary studies suggest that NPQCA may exhibit antibacterial effects against various strains, although further research is needed to elucidate its full spectrum of antimicrobial activity.

- Anti-inflammatory Effects : Some derivatives related to NPQCA have shown potential in reducing inflammatory markers in vitro, indicating possible applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To better understand the uniqueness of NPQCA's biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Phenylquinoline-4-Carboxylic Acid | C16H11NO2 | Lacks nitro group | Moderate HDAC inhibition |

| This compound | C16H11N3O4 | Contains nitro group | Strong HDAC inhibition; anticancer |

| 6-Fluoro-2-phenylquinoline-4-carboxylic Acid | C16H11FNO2 | Contains fluorine substituent | Antimicrobial properties |

| 6-Methyl-2-phenyquinoline-4-carboxylic Acid | C17H15NO2 | Methyl group at position six | Varies; less studied |

Synthesis and Derivatives

The synthesis of NPQCA typically involves multi-step reactions starting from readily available precursors. Various synthetic methodologies have been employed, including microwave-assisted synthesis which enhances yield and reduces reaction time.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Nitro-2-phenylquinoline-4-carboxylic acid?

- Methodological Answer: Classical protocols like the Gould–Jacob, Skraup, or Friedländer reactions are foundational for synthesizing quinoline derivatives. For nitration, regioselective introduction of the nitro group at the 6-position can be achieved via mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Post-synthesis, purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .

Q. How is the compound characterized to confirm its molecular structure?

- Methodological Answer: Structural validation typically employs:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments.

- FT-IR for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, nitro group at ~1520 cm⁻¹).

- High-resolution mass spectrometry (HRMS) to verify molecular formula.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer: The nitro and carboxylic acid groups enhance its potential as:

- A pharmacophore for antimicrobial agents (e.g., via inhibition of bacterial DNA gyrase).

- A chelating agent in metal-based drug design (e.g., coordinating transition metals for anticancer activity).

- A precursor for derivatization (e.g., amide coupling to improve bioavailability) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

- Methodological Answer:

- Catalysis: Transition metal catalysts (e.g., Pd/Cu for cross-coupling) can enhance nitro group introduction efficiency.

- Green Chemistry: Ultrasound irradiation or ionic liquid-mediated reactions reduce reaction time and byproduct formation .

- Byproduct Mitigation: Monitor reaction progress via TLC/HPLC to isolate intermediates and minimize side reactions (e.g., over-nitration).

Q. What computational methods predict the compound's biological activity and binding modes?

- Methodological Answer:

- Molecular Docking (AutoDock, Schrödinger Suite) models interactions with target proteins (e.g., kinase inhibitors).

- QSAR Studies correlate nitro group electron-withdrawing effects with antimicrobial potency.

- DFT Calculations (Gaussian, ORCA) predict reactive sites for electrophilic substitution or redox behavior .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., impurity interference).

- Mechanistic Studies: Use knockout models or isotopic labeling to validate proposed modes of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.